molecular formula C19H20FN3O3S2 B2697384 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899724-82-4

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2697384
CAS No.: 899724-82-4
M. Wt: 421.51
InChI Key: OBDVCVFDZRZXAZ-UHFFFAOYSA-N
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Description

The compound 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide features a benzo[e][1,2,4]thiadiazine core modified with a sulfone group (1,1-dioxido), a propyl substituent at position 4, and a thioether-linked acetamide group bound to a 4-fluorobenzyl moiety.

Properties

IUPAC Name

2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-2-11-23-16-5-3-4-6-17(16)28(25,26)22-19(23)27-13-18(24)21-12-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDVCVFDZRZXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propyl group: This step involves alkylation reactions using propyl halides in the presence of a base.

    Oxidation to form the dioxido group: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Thioether formation: This involves the reaction of the thiadiazine derivative with a suitable thiol compound.

    Acetamide formation: The final step involves the reaction of the thioether with 4-fluorobenzylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl groups in the acetamide moiety.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s benzo[e][1,2,4]thiadiazine core distinguishes it from related heterocyclic systems. Key comparisons include:

Pyrazolo-Benzothiazin Derivatives
  • Example: 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Core: Pyrazolo[4,3-c][1,2]benzothiazin (fused tricyclic system). Substituents: 2-fluorobenzyl acetamide, dimethyl, and sulfone groups. Key Differences: The fused pyrazolo ring increases structural rigidity compared to the monocyclic thiadiazine in the target compound. The 2-fluorobenzyl group may alter binding affinity compared to the 4-fluorobenzyl substituent due to steric and electronic effects.
1,4-Benzothiazine Derivatives
  • Example: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Core: 1,4-Benzothiazine (six-membered ring with one sulfur and one nitrogen). Substituents: Oxo and dihydro groups. The lack of a sulfone group decreases polarity compared to the target compound.
Benzothiazole Derivatives
  • Example : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
    • Core : Benzothiazole (bicyclic aromatic system).
    • Substituents : 4-methylpiperazine-linked acetamide.
    • Key Differences : The smaller benzothiazole core may improve metabolic stability but reduce interaction surface area compared to the thiadiazine scaffold.

Substituent Effects

Fluorobenzyl Position
  • The 4-fluorobenzyl group in the target compound vs. the 2-fluorobenzyl group in :
    • 4-Fluorobenzyl : Enhances lipophilicity and may improve blood-brain barrier penetration.
    • 2-Fluorobenzyl : Steric hindrance near the heterocycle could limit receptor binding.
Sulfone vs. Other Electron-Withdrawing Groups
  • The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to carbonyl or methyl groups in analogs . This may enhance solubility but reduce membrane permeability.
Propyl Substituent

Biological Activity

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-fluorobenzyl group and the acetamide moiety suggests potential pharmacological properties that merit detailed exploration.

  • Molecular Formula : C20H23N3O3S2
  • Molecular Weight : 417.54 g/mol
  • CAS Number : 899966-32-6

The biological activity of this compound can be attributed to its structural components:

  • Thiadiazine Core : This moiety is known for its interaction with various biological targets, including enzymes and proteins involved in cellular signaling pathways.
  • Dioxido Group : The presence of dioxido enhances the reactivity of the compound, potentially leading to increased biological efficacy.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazine core exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structural features have demonstrated activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, studies have highlighted the effectiveness of related thiadiazole derivatives against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of benzo[e][1,2,4]thiadiazine derivatives are notable:

  • A study evaluating various compounds found that derivatives similar to this compound exhibited moderate inhibitory effects on cancer cell proliferation in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with thiadiazine structures has also been documented:

  • Compounds derived from this class have shown promise in reducing inflammation markers in cellular models, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Antimicrobial Screening : A derivative was tested against various microbial strains and demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays showed that compounds with similar scaffolds could inhibit the growth of human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), indicating their potential as anticancer agents .
  • Inflammatory Response Modulation : Another study highlighted the ability of related compounds to modulate inflammatory cytokine production in macrophages, suggesting their utility in treating inflammatory diseases .

Data Summary Table

Activity TypeTarget Organisms/CellsObservationsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
AnticancerMDA-MB-231, SK-Hep-1Moderate cytotoxicity observed
Anti-inflammatoryMacrophagesReduced cytokine production

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